molecular formula C10H9FN2 B1444443 5-Fluoro-8-methylisoquinolin-3-amine CAS No. 956100-73-5

5-Fluoro-8-methylisoquinolin-3-amine

Cat. No. B1444443
M. Wt: 176.19 g/mol
InChI Key: WOGRRXSAUAHKLK-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylisoquinolin-3-amine is a chemical compound with the molecular formula C10H9FN2 . It has gained significant attention in the scientific community due to its diverse range of properties.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-8-methylisoquinolin-3-amine consists of a isoquinoline backbone with a fluorine atom at the 5th position and a methyl group at the 8th position . The molecular weight of this compound is 176.19 g/mol.

Scientific Research Applications

Synthesis and Transformation

  • A study describes a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, a key intermediate in various transformations, including the synthesis of 8-amino-3,4-dihydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds serve as building blocks in potential central nervous system drug candidates (Hargitai et al., 2018).

Neuropharmacological Effects

  • 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative, has shown promising antidepressant-like action in rodents, with a study investigating its effects on maternal separation stress in rats. The compound modulates the glutamatergic and GABAergic systems (Pesarico et al., 2017).

Molecular Conformation and Interactions

  • Research on derivatives of 4-fluoro-5-sulfonylisoquinoline provides insights into the molecular conformations and interactions, such as hydrogen bonding and steric effects, which are crucial for understanding chemical properties and potential applications (Ohba et al., 2012).

Radiopharmaceutical Applications

  • Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, a novel PET radiopharmaceutical, is used for detecting human neurofibrillary tangles, essential for Alzheimer's disease research (Collier et al., 2017).

Medicinal Chemistry: Optimizing Inhibitors

  • A study on 3-methyl-1,2,3,4-tetrahydroisoquinolines examines the balance of pKa and steric effects in optimizing inhibitors of phenylethanolamine N-methyltransferase, indicating the potential for designing more effective drugs (Grunewald et al., 2006).

Monoaminergic System Modulation

  • Investigation of the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine reveals its mediation by serotonergic and dopaminergic systems, contributing to our understanding of how these systems affect mood disorders (Pesarico et al., 2014).

Antibacterial Properties

  • Research on 8-nitrofluoroquinolone derivatives, including their preparation and investigation of antibacterial properties, highlights the potential of fluoroquinolones in treating bacterial infections (Al-Hiari et al., 2007).

Safety And Hazards

The safety data sheet for 5-Fluoro-8-methylisoquinolin-3-amine provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes or on skin or clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-8-methylisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGRRXSAUAHKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC(=CC2=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731297
Record name 5-Fluoro-8-methylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-methylisoquinolin-3-amine

CAS RN

956100-73-5
Record name 5-Fluoro-8-methylisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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